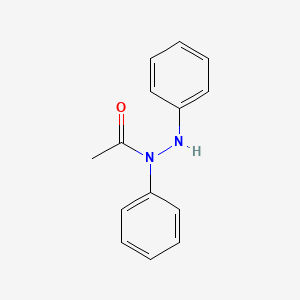

N-Acetyl-1,2-diphenylhydrazine

Vue d'ensemble

Description

N-Acetyl-1,2-diphenylhydrazine is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is a derivative of hydrazine, characterized by the presence of an acetyl group attached to the nitrogen atom of the hydrazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-1,2-diphenylhydrazine can be synthesized through the acetylation of 1,2-diphenylhydrazine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted hydrazine compounds

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Acetyl-1,2-diphenylhydrazine is primarily used in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

- Anti-inflammatory Drugs : this compound is involved in the production of phenylbutazone, an anti-inflammatory agent historically used for treating arthritis. Although phenylbutazone is no longer marketed for human use in the United States, it remains available for veterinary applications .

- Uricosuric Agents : The compound has been utilized in the synthesis of sulfinpyrazone, which was used to treat gouty arthritis. However, this drug has been withdrawn from the U.S. market .

- Emerging Therapeutics : Recent studies have explored N-acetyl derivatives as potential inhibitors for viral infections, such as Ebola virus entry into cells. These derivatives have demonstrated efficacy in preventing viral infections by acting as entry inhibitors .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Hydrazones and Pyrazolidinediones : The compound is used to synthesize various hydrazones and pyrazolidinedione structures through condensation reactions with malonic acid derivatives . This reaction pathway is significant for developing new pharmaceuticals.

- Copper-Catalyzed Reactions : It has also been employed in copper-catalyzed coupling reactions to produce N′,N′-diaryl acylhydrazines. This method showcases mild reaction conditions and high regioselectivity .

Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its toxicological profile:

- Carcinogenic Potential : Studies have indicated that 1,2-diphenylhydrazine may pose carcinogenic risks based on animal studies showing liver tumors following chronic exposure . The Environmental Protection Agency classifies it as a Group B2 probable human carcinogen .

- Health Effects : Chronic exposure to 1,2-diphenylhydrazine has been linked to liver toxicity and other non-cancerous effects such as interstitial inflammation in lungs and gastrointestinal disturbances . These findings underscore the need for caution in handling and using this compound.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound:

Mécanisme D'action

The mechanism of action of N-Acetyl-1,2-diphenylhydrazine involves its interaction with various molecular targets. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. The acetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylhydrazine

- 2,4-Dinitrophenylhydrazine

- 1,2-Diphenylhydrazine

- Tetraphenylhydrazine

Uniqueness

N-Acetyl-1,2-diphenylhydrazine is unique due to the presence of the acetyl group, which imparts distinct chemical properties compared to other hydrazine derivatives. This acetyl group enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .

Activité Biologique

N-Acetyl-1,2-diphenylhydrazine (NADPH) is a compound derived from 1,2-diphenylhydrazine through acetylation. This article explores its biological activity, including mechanisms of action, toxicological profiles, and potential therapeutic applications.

This compound can be synthesized via the acetylation of 1,2-diphenylhydrazine using acetic anhydride. This reaction is significant for producing derivatives that have potential applications in various fields, including organic synthesis and medicinal chemistry.

The biological activity of NADPH primarily involves its interaction with various molecular targets. It acts as an inhibitor or activator of specific enzymes, which can affect their catalytic activity. The presence of the acetyl group modulates the compound's reactivity and binding affinity to target molecules.

Enzyme Interaction

NADPH has been shown to interact with enzymes involved in biochemical pathways. Its role in enzyme inhibition can lead to altered metabolic processes, making it a candidate for further research in enzyme mechanism studies.

Acute and Chronic Effects

This compound exhibits a range of toxicological effects based on exposure levels. Studies have indicated that exposure to hydrazines can lead to significant health issues:

- Respiratory System : Acute exposure may result in inflammation and lesions in the lungs. Chronic exposure has been linked to conditions such as pneumonia and bronchitis .

- Hepatic Effects : In animal studies, chronic administration resulted in liver toxicity characterized by fatty changes and hepatocellular carcinomas . The compound's structural similarity to other hydrazine derivatives raises concerns about its potential hepatotoxicity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of NADPH:

- Cytotoxicity : Research has demonstrated moderate cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent. For instance, derivatives of hydrazine compounds have shown varying degrees of cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines .

- Antiviral Activity : Recent investigations into hydrazine derivatives have suggested that certain compounds exhibit antiviral properties, particularly against viruses like Ebola. This highlights the potential for NADPH as a scaffold for developing antiviral agents .

- Neuroprotective Effects : Some studies suggest that hydrazine compounds may confer neuroprotective effects by scavenging reactive species, thus preventing cellular damage in neurodegenerative conditions .

Data Summary

The following table summarizes key findings related to the biological activity and toxicological profile of this compound:

Propriétés

IUPAC Name |

N,N'-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFRELTJWUQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176840 | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22293-38-5 | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.